Oxalato de xanomelina

Descripción general

Descripción

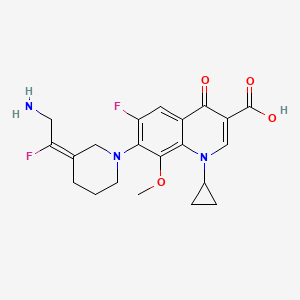

El oxalato de xanomelina es un agonista selectivo del receptor muscarínico de acetilcolina, que se dirige principalmente a los subtipos de receptores M1 y M4 . Se ha estudiado por sus posibles efectos terapéuticos en el tratamiento de trastornos del sistema nervioso central como la enfermedad de Alzheimer y la esquizofrenia .

Aplicaciones Científicas De Investigación

El oxalato de xanomelina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El oxalato de xanomelina ejerce sus efectos activando selectivamente los receptores muscarínicos de acetilcolina, en particular los subtipos M1 y M4 . Esta activación conduce a la modulación de los circuitos de neurotransmisores, incluidos la acetilcolina, la dopamina y el glutamato, que se alteran en condiciones como la esquizofrenia y la enfermedad de Alzheimer . El mecanismo de acción del compuesto implica el reequilibrio de estos circuitos clave de neurotransmisores, mejorando así la función cognitiva y reduciendo las alteraciones del comportamiento .

Análisis Bioquímico

Biochemical Properties

Xanomeline Oxalate primarily targets the muscarinic acetylcholine receptor family of five muscarinic receptor subtypes . While it binds with near identical affinity to all five of the muscarinic receptor subtypes, the preponderance of evidence suggests that Xanomeline Oxalate acts preferentially in the central nervous system as a functionally selective partial agonist at the M1 and M4 muscarinic receptors .

Cellular Effects

Xanomeline Oxalate has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to protect cortical cells from oxygen-glucose deprivation via inhibiting oxidative stress and apoptosis . It increases the viability of isolated cortical neurons and decreases the lactate dehydrogenase (LDH) release induced by oxygen-glucose deprivation .

Molecular Mechanism

The mechanism of action of Xanomeline Oxalate is hypothesized to be via rebalancing key neurotransmitter circuits, including acetylcholine, dopamine, and glutamate, which are disrupted in schizophrenia and related diseases . It is an agonist that primarily targets the muscarinic acetylcholine receptor family .

Temporal Effects in Laboratory Settings

In laboratory settings, Xanomeline Oxalate has shown to inhibit apoptosis, reduce ROS production, attenuate the oxygen-glucose deprivation-induced HIF-1α increase and partially reverse the reduction of HO-1, Sirtuin-1, Bcl-2, PARP, and p-Akt induced by oxygen-glucose deprivation .

Dosage Effects in Animal Models

In animal models, Xanomeline Oxalate has shown antipsychotic-like activity. Combined low doses of Xanomeline Oxalate with risperidone or aripiprazole significantly augmented conditioned avoidance response and locomotor activity effects over those observed for each agent alone .

Transport and Distribution

Xanomeline Oxalate’s physical chemical properties, including low molecular weight, lipophilicity, and absence of hydrogen bond donors, favor its entry into the brain with a high brain to plasma ratio .

Subcellular Localization

Given its role as a muscarinic acetylcholine receptor agonist and its ability to cross the blood-brain barrier , it can be inferred that it likely localizes to regions where these receptors are present.

Métodos De Preparación

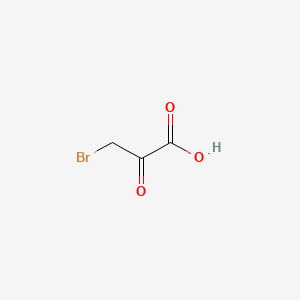

La síntesis de oxalato de xanomelina implica varios pasos. El intermedio clave, 3-(hexiloxi)-4-(1-metil-1,2,5,6-tetrahidropiridin-3-il)-1,2,5-tiadiazol, se prepara a través de una serie de reacciones orgánicas. El paso final implica la formación de la sal oxalato mediante la reacción de la base libre con ácido oxálico . Los métodos de producción industrial suelen implicar la optimización de estas reacciones para obtener mayores rendimientos y pureza, utilizando a menudo técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para la purificación .

Análisis De Reacciones Químicas

El oxalato de xanomelina se somete a diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede verse facilitada por agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el borohidruro de sodio.

Sustitución: Pueden ocurrir reacciones de sustitución nucleofílica, especialmente en los átomos de nitrógeno del anillo de tiadiazol. Los reactivos y las condiciones comunes para estas reacciones incluyen disolventes orgánicos como el dimetilsulfóxido (DMSO) y el etanol, y catalizadores como el paladio sobre carbón.

Comparación Con Compuestos Similares

El oxalato de xanomelina es único en su selectividad para los subtipos de receptores muscarínicos M1 y M4 . Los compuestos similares incluyen:

Acetilcolina: El neurotransmisor natural para los receptores muscarínicos, pero carece de la selectividad y la estabilidad del this compound.

Cloruro de trospio: Un antagonista muscarínico no selectivo utilizado para mitigar los efectos secundarios periféricos de los agonistas muscarínicos. La alta selectividad del this compound y su capacidad para penetrar el sistema nervioso central lo convierten en un compuesto valioso para la investigación y las aplicaciones terapéuticas.

Propiedades

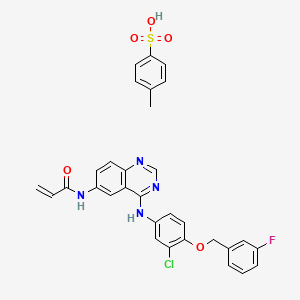

IUPAC Name |

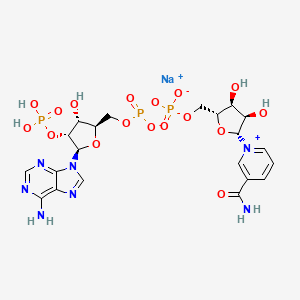

3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3OS.C2H2O4/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;3-1(4)2(5)6/h8H,3-7,9-11H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOUESNWCLASJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=NSN=C1C2=CCCN(C2)C.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596482 | |

| Record name | Oxalic acid--5-[4-(hexyloxy)-1,2,5-thiadiazol-3-yl]-1-methyl-1,2,3,6-tetrahydropyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141064-23-5 | |

| Record name | Xanomeline oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141064235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxalic acid--5-[4-(hexyloxy)-1,2,5-thiadiazol-3-yl]-1-methyl-1,2,3,6-tetrahydropyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANOMELINE OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF5A0PK3G5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.